
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes acetylation and hydroxylation reactions. For instance, one common method involves the acetylation of a triterpenoid precursor followed by selective hydroxylation at the 12alpha position. The reaction conditions usually require the use of specific catalysts and solvents to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that naturally produce triterpenoids. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, industrial synthesis may employ optimized synthetic routes that are scalable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of oxygen-containing groups .
Aplicaciones Científicas De Investigación
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide has several applications in scientific research:
Chemistry: It is used as a model compound to study triterpenoid synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 3beta-Acetoxy-2alpha,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2alpha-Acetoxy-3beta,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2-O-acetyl-euscaphic acid
Uniqueness
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H50O5 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
[(1S,4S,5R,13R,17S)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20?,21?,22?,23?,24?,28-,29+,30-,31-,32+/m0/s1 |
Clave InChI |
SFSFDBPTPLSWRM-DWRPWKLESA-N |
SMILES isomérico |
CC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC([C@@]45[C@]3(CC[C@@]6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
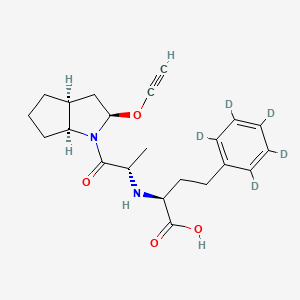


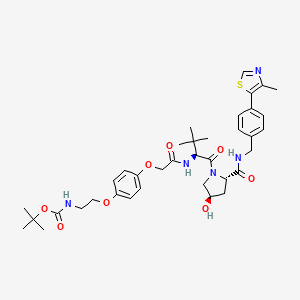
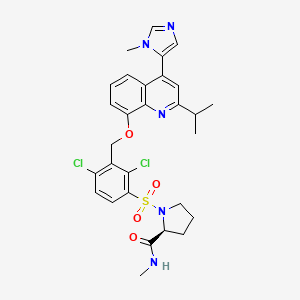
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

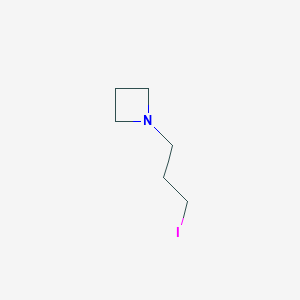
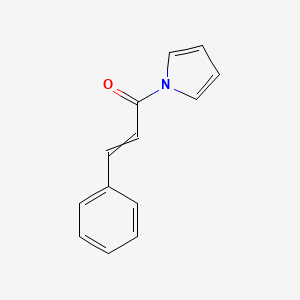
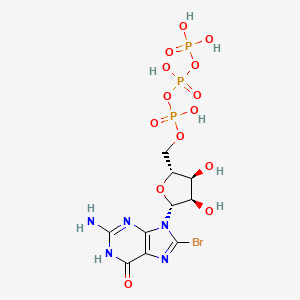
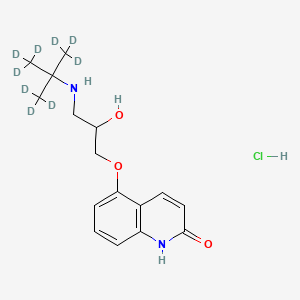
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
